molecular formula C19H24N8O14 B14425782 2,4,6-Trinitrophenol--heptane-1,7-diamine (2/1) CAS No. 80056-67-3

2,4,6-Trinitrophenol--heptane-1,7-diamine (2/1)

Cat. No.: B14425782
CAS No.: 80056-67-3
M. Wt: 588.4 g/mol
InChI Key: VDZPJATYSNUZIC-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is a chemical compound formed by the combination of 2,4,6-trinitrophenol and heptane-1,7-diamine in a 2:1 molar ratio. 2,4,6-Trinitrophenol, commonly known as picric acid, is a polynitrated aromatic acid known for its explosive properties and its use in various industrial applications. Heptane-1,7-diamine is an aliphatic diamine that serves as a building block in the synthesis of polymers and other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the reaction of 2,4,6-trinitrophenol with heptane-1,7-diamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form various oxidation products.

    Reduction: The nitro groups can also be reduced to amino groups under specific conditions.

    Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Oxidation of 2,4,6-trinitrophenol can lead to the formation of picric acid derivatives.

    Reduction: Reduction can yield amino derivatives of 2,4,6-trinitrophenol.

    Substitution: Substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers, explosives, and dyes.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the interaction of its functional groups with specific molecular targets. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and cell damage. The diamine component can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Another polynitrated aromatic compound known for its explosive properties.

    2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.

    Heptane-1,6-diamine: An aliphatic diamine similar to heptane-1,7-diamine, used in polymer synthesis.

Uniqueness

2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is unique due to its combination of a polynitrated aromatic acid and an aliphatic diamine, resulting in a compound with distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

80056-67-3

Molecular Formula

C19H24N8O14

Molecular Weight

588.4 g/mol

IUPAC Name

heptane-1,7-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C7H18N2.2C6H3N3O7/c8-6-4-2-1-3-5-7-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H2;2*1-2,10H

InChI Key

VDZPJATYSNUZIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCCN

Origin of Product

United States

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